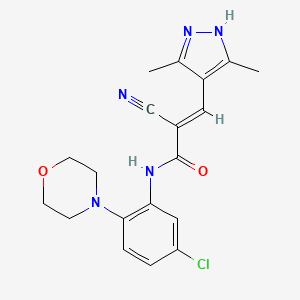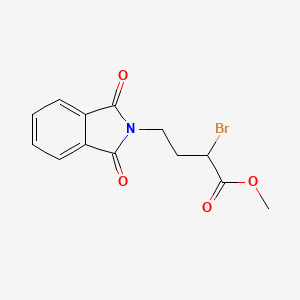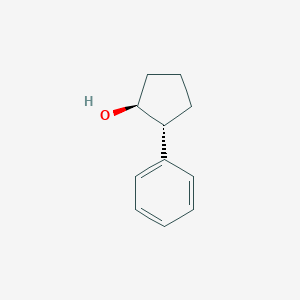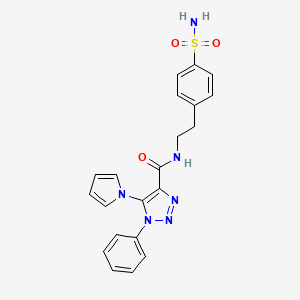![molecular formula C19H21ClN4O2 B2877862 3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide CAS No. 2380172-30-3](/img/structure/B2877862.png)
3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as JNJ-5207852 and belongs to the class of azetidinecarboxamide compounds. JNJ-5207852 has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
JNJ-5207852 exerts its biological effects by selectively targeting the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is involved in the transmission of pain signals and the regulation of body temperature. JNJ-5207852 inhibits the activation of TRPV1 by binding to a specific site on the channel, thereby reducing the transmission of pain signals and regulating body temperature.
Biochemical and Physiological Effects:
JNJ-5207852 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also exhibits analgesic effects by reducing the transmission of pain signals through the TRPV1 ion channel. Additionally, JNJ-5207852 has been found to regulate body temperature by modulating the activity of TRPV1.
Advantages and Limitations for Lab Experiments
One of the major advantages of using JNJ-5207852 in lab experiments is its specificity towards the TRPV1 ion channel. This allows for targeted modulation of pain signals and inflammation without affecting other physiological processes. However, one of the limitations of using JNJ-5207852 is its potential toxicity at high doses. Therefore, careful dose optimization is necessary to ensure its safe use in lab experiments.
Future Directions
There are several future directions for the research and development of JNJ-5207852. One potential application is its use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, its analgesic effects make it a potential candidate for the treatment of chronic pain conditions such as neuropathic pain. Further research is also needed to investigate its potential use in regulating body temperature and its effects on other physiological processes.
Synthesis Methods
The synthesis of JNJ-5207852 involves a multistep process that begins with the reaction of 4-chlorobenzaldehyde with 2-aminopyridine to form 3-(4-chlorophenyl)-6-oxopyridazine. This intermediate is then reacted with cyclopentylazetidine-1-carboxylic acid to form the final product, 3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide.
Scientific Research Applications
JNJ-5207852 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c20-14-7-5-13(6-8-14)17-9-10-18(25)24(22-17)16-11-23(12-16)19(26)21-15-3-1-2-4-15/h5-10,15-16H,1-4,11-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMBQMNMMCQPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylazetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B2877779.png)
![1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2877781.png)





![N-[2-[2-(2-Oxaspiro[5.5]undecane-5-carbonylamino)ethyldisulfanyl]ethyl]-2-oxaspiro[5.5]undecane-5-carboxamide](/img/structure/B2877792.png)
![4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2877793.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2877798.png)


![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2877802.png)